![molecular formula C21H20FN5OS B2487796 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921833-97-8](/img/structure/B2487796.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that have been explored for their diverse biological and chemical properties. Compounds with dihydroquinolinyl and fluorophenyl groups have been studied for their potential in medicinal chemistry, including anticancer and antimicrobial activities. The structural complexity and functional group diversity make them valuable for various synthetic and application-oriented research fields.
Synthesis Analysis
Synthesis of complex molecules like "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone" typically involves multi-step reactions, including click chemistry, Friedlander annulation, and regioselective synthesis methods. These processes enable the introduction of various functional groups and the building of complex structures with high precision (Govindhan et al., 2017; Sashidhara et al., 2013).
Molecular Structure Analysis
Crystal structure analysis, including single crystal XRD, and spectroscopic methods like IR, NMR, and MS studies, are critical for confirming the molecular structure of synthesized compounds. These techniques provide detailed information on the atomic arrangement, bond lengths, and angles, helping to understand the compound's geometry and stereochemistry (Sokol et al., 2011; Kariuki et al., 2021).
Chemical Reactions and Properties
Compounds with dihydroquinolinyl and fluorophenyl groups participate in a variety of chemical reactions, including annulation reactions, solvent-free reactions, and reactions with sec-amines via imine-N-oxides, leading to the formation of novel heterocyclic structures. These reactions are essential for modifying the compound's structure and introducing new functional groups, which can significantly alter its chemical properties and biological activity (Adib et al., 2011; Sriramoju et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including thermal stability and solubility, can be analyzed using techniques like TGA, DSC, and solvent polarity studies. These properties are influenced by the molecular structure and are crucial for determining the compound's suitability for various applications, especially in materials science and pharmaceuticals (Govindhan et al., 2017).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by functional groups, molecular structure, and electronic configuration. Studies on related compounds have shown significant activities, including antimicrobial, anticancer, and anti-inflammatory activities, highlighting the potential of these molecules in drug discovery and development (Tumosienė et al., 2020; Ding et al., 2021).
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
- Antioxidant Activity : Certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which include structural elements similar to the compound , have shown significant antioxidant activity. These activities are comparable to well-known antioxidants like ascorbic acid (Tumosienė et al., 2020).
- Anticancer Activity : Derivatives containing similar structural elements have demonstrated cytotoxic effects against cancer cell lines like human glioblastoma U-87 and breast cancer MDA-MB-231 (Tumosienė et al., 2020).
Cytotoxicity and Antimicrobial Activity
- Cytotoxic Potency : Novel derivatives with similar chemical structures have been tested for cytotoxicity on various human cancer cell lines. Specific compounds within this group showed notable inhibition of the growth of cervical and bladder cancer cell lines (Balewski et al., 2020).
- Antimicrobial Activity : Some derivatives have been synthesized and tested for their antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).
Synthesis and Characterization
- Synthetic Routes : The compound's related derivatives have been synthesized through various chemical reactions, and their structures confirmed by techniques like IR, NMR, and mass spectrometry (Azimi et al., 2014).
- Molecular Structure Analysis : Detailed molecular structure analysis, including single-crystal X-ray diffraction, has been conducted on related compounds to understand their physicochemical properties (Govindhan et al., 2017).
Antituberculosis and Other Activities
- Antituberculosis Activity : Some synthesized derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential applications in antituberculosis therapy (Chitra et al., 2011).
- Anti-inflammatory Activity : Certain derivatives exhibit anti-inflammatory properties, indicating potential therapeutic applications in inflammatory disorders (Labanauskas et al., 2004).
Photophysical Studies
- Photophysical Properties : Research has been conducted on the photophysical properties of dihydroquinazolinone derivatives, which are structurally related to the compound . These studies include absorption and emission spectroscopy to understand their excited-state dynamics (Pannipara et al., 2017).
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5OS/c22-16-7-9-17(10-8-16)25-12-13-27-20(25)23-24-21(27)29-14-19(28)26-11-3-5-15-4-1-2-6-18(15)26/h1-2,4,6-10H,3,5,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCCBASXBQYRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3CCN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

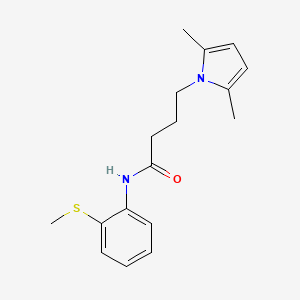
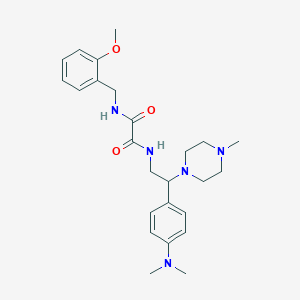
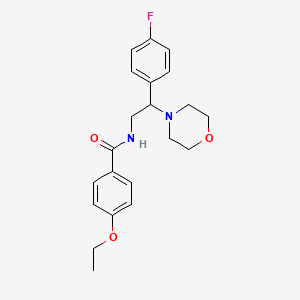
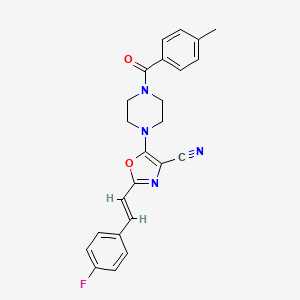
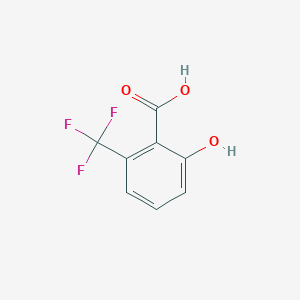
![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)
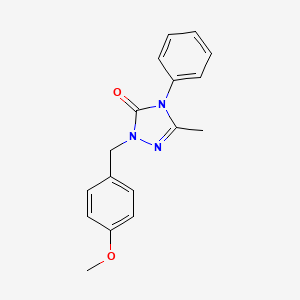
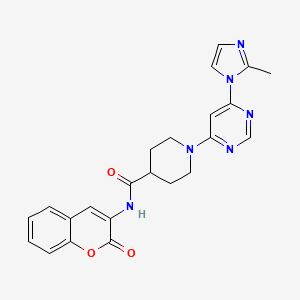
![Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2487726.png)
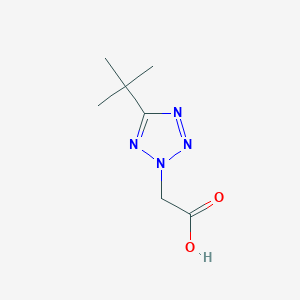
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)
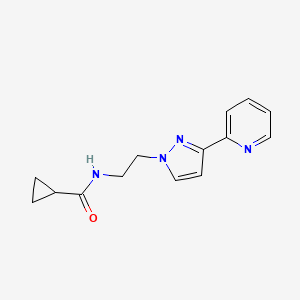
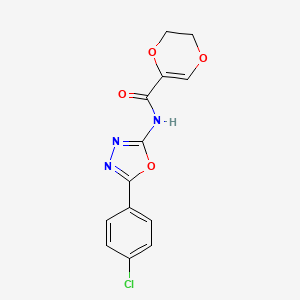
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2487736.png)